![molecular formula C7H5F3O2 B1434839 4-(Difluoromethoxy)-2-fluorophenol CAS No. 1261479-04-2](/img/structure/B1434839.png)
4-(Difluoromethoxy)-2-fluorophenol
Overview
Description
4-(Difluoromethoxy)-2-fluorophenol, also known as 4-Difluoromethoxy-2-fluorophenol, is an organic compound that is widely used in scientific research due to its wide range of applications. It is a colorless, water-soluble compound with a molecular formula of C7H5F3O2 and a molecular weight of 168.11 g/mol. 4-Difluoromethoxy-2-fluorophenol has been studied in various fields of science, such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis Processes
- Use of Fluoroform in Synthesis : Fluoroform (CHF3), a non-ozone-depleting and nontoxic gas, is used as a difluorocarbene source for converting phenols into difluoromethoxy derivatives. This process is carried out at moderate temperatures and atmospheric pressure, yielding moderate to good product yields (Thomoson & Dolbier, 2013).
Application in Radiosynthesis
- Radiosynthesis of 4-[¹⁸F]Fluorophenol : Bis(4-benzyloxyphenyl)iodonium salts are effective precursors for no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound for building complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. This process achieves yields of 43-52% using conventional or microwave heating (Helfer et al., 2013).
Fluorescent Probes
- Application in Sensing Metal Cations : 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue are used as fluorescent probes for sensing magnesium and zinc cations. These fluorophores are sensitive to pH changes and exhibit fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Difluoromethoxy)phenyl isocyanate”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .
properties
IUPAC Name |
4-(difluoromethoxy)-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZAFMAVEKQTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-fluorophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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